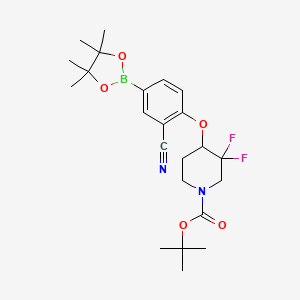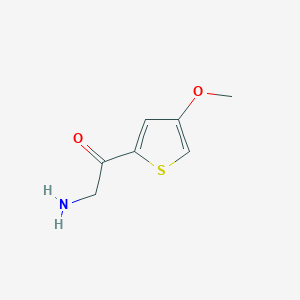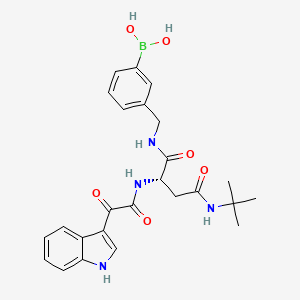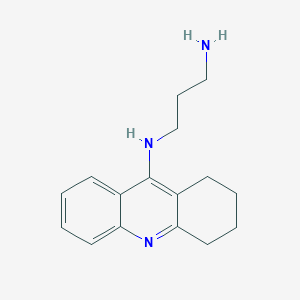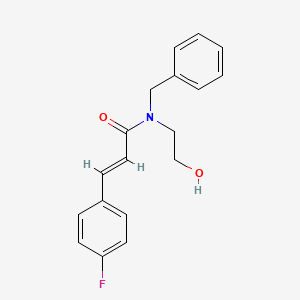
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a benzyl group, a fluorophenyl group, and a hydroxyethyl group attached to an acrylamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide typically involves the following steps:
Starting Materials: Benzylamine, 4-fluorobenzaldehyde, and acryloyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl group may enhance its solubility and bioavailability, while the fluorophenyl group may contribute to its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Benzyl-3-(4-chlorophenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a chlorine atom instead of fluorine.
n-Benzyl-3-(4-methylphenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a methyl group instead of fluorine.
n-Benzyl-3-(4-nitrophenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide may impart unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C18H18FNO2 |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(E)-N-benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C18H18FNO2/c19-17-9-6-15(7-10-17)8-11-18(22)20(12-13-21)14-16-4-2-1-3-5-16/h1-11,21H,12-14H2/b11-8+ |
Clé InChI |
MEJBHZGTSJCWDG-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(CCO)C(=O)/C=C/C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)CN(CCO)C(=O)C=CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


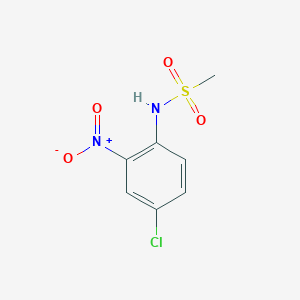
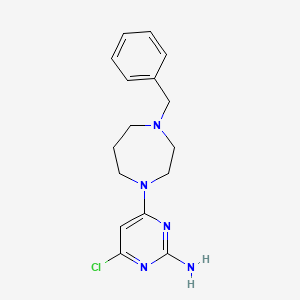
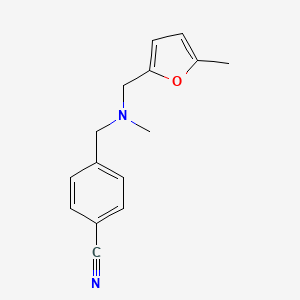
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
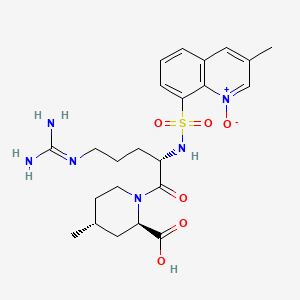
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
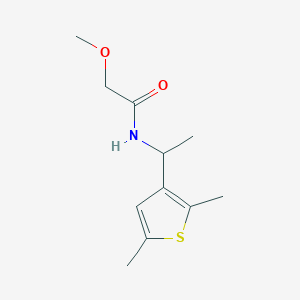
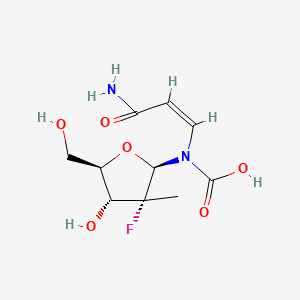
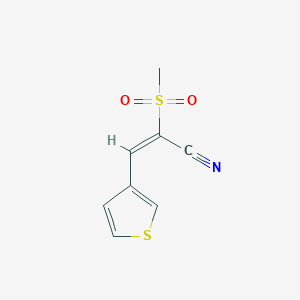
![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
